4-Iodo-2-methylbenzonitrile

Description

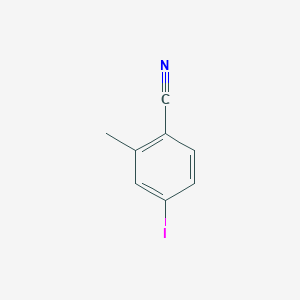

4-Iodo-2-methylbenzonitrile (IUPAC name: this compound; molecular formula: C₈H₆IN) is an aromatic nitrile derivative featuring an iodine substituent at the para position and a methyl group at the ortho position relative to the nitrile functional group.

Properties

IUPAC Name |

4-iodo-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBFQRKOQRBRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310712 | |

| Record name | 4-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-67-2 | |

| Record name | 4-Iodo-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzonitrile. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the Sandmeyer reaction, which involves the diazotization of 2-methylbenzonitrile followed by treatment with potassium iodide, is a widely used industrial process. This method allows for the large-scale production of the compound with high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or sodium thiolate in the presence of a suitable solvent.

Oxidation: Potassium permanganate in an acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Products like 4-azido-2-methylbenzonitrile or 4-thio-2-methylbenzonitrile.

Oxidation: 4-iodo-2-methylbenzoic acid.

Reduction: 4-iodo-2-methylbenzylamine.

Scientific Research Applications

4-Iodo-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.

Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-2-methylbenzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted by other nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related benzonitrile derivatives are analyzed for comparative purposes:

4-Methoxybenzonitrile

- Molecular Formula: C₈H₇NO

- Substituents : Methoxy (-OCH₃) at the para position.

- Key Differences :

- The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the iodine in 4-iodo-2-methylbenzonitrile is weakly electron-withdrawing.

- Safety data for 4-methoxybenzonitrile emphasize handling precautions (e.g., ventilation, protective equipment), suggesting higher volatility or toxicity compared to iodinated analogs .

(R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

- Molecular Formula: C₁₁H₁₀BrNO₂

- Substituents : Bromo (-Br) at the para position and an epoxide-containing methoxy group at the ortho position.

- Key Differences :

- Bromine, a smaller halogen than iodine, may facilitate faster nucleophilic substitution but slower oxidative addition in cross-coupling reactions.

- The epoxide group introduces stereochemical complexity (R-configuration) and reactivity toward ring-opening reactions, expanding utility in stereoselective synthesis .

4-(Iodoacetyl)benzonitrile

- Molecular Formula: C₉H₆INO

- Substituents : Iodoacetyl (-COCH₂I) at the para position.

- Key Differences: The iodoacetyl group enables alkylation or bioconjugation reactions, contrasting with the methyl group in this compound, which primarily serves as a steric modulator.

Data Table: Structural and Functional Comparison

Biological Activity

4-Iodo-2-methylbenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an iodine atom and a nitrile group attached to a methyl-substituted aromatic ring. The presence of these functional groups influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. The exact mechanism by which it exerts this effect is still under investigation.

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of this compound. It has been noted to inhibit specific inflammatory pathways, which could make it a candidate for treating inflammatory diseases. For instance, its effects on cyclooxygenase (COX) enzymes have been examined, revealing selective inhibition of COX-2 activity, which is associated with reduced inflammation.

Interaction with Drug Metabolism

The compound has been investigated for its impact on drug metabolism enzymes, particularly cytochrome P450 enzymes. Preliminary findings suggest that this compound may inhibit CYP1A2, potentially altering the metabolism of co-administered drugs. This interaction underscores the importance of understanding its pharmacokinetic properties when considering therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Selective COX-2 inhibition | |

| Drug metabolism | Inhibition of CYP1A2 |

Case Study: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. The study highlighted its potential use in developing new antibacterial therapies.

Future Directions in Research

While initial findings are promising, further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.